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molecular formula C15H14O2 B8721889 3-(4-hydroxyphenyl)-1-phenyl-1-propanone CAS No. 17791-25-2

3-(4-hydroxyphenyl)-1-phenyl-1-propanone

Cat. No. B8721889
M. Wt: 226.27 g/mol
InChI Key: WYRIUKIUHKMEJX-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

The title compound was prepared as described in General Method 3 from 3-(4-hydroxy-phenyl)-1-phenyl-prop-2-en-1-one (25.5 g, 113.6 mmol), 5% Pd on BaSO4 (1.0 g), and THF (400 mL). The catalyst was filtered, and the filtrate was concentrated . The residue was recrystallized from 50% EtOH, to give the title compound, m.p. 118°-119° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:4][CH:3]=1>[Pd].C1COCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 50% EtOH

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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